molecular formula C10H15NO B016348 Benzenemethanamine, N-ethyl-4-methoxy- CAS No. 22993-76-6

Benzenemethanamine, N-ethyl-4-methoxy-

Cat. No. B016348
CAS RN: 22993-76-6
M. Wt: 165.23 g/mol
InChI Key: SYGACMXWLAQEPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Benzenemethanamine, N-ethyl-4-methoxy-, involves several key steps, including the Cope rearrangement and O-methylation. For instance, ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a compound with a similar structure, is synthesized through a sequence involving Cope rearrangement and further unsaturation introduced by dichlorodicyanobenzoquinone, followed by O-methylation (Bradbury, Gilchrist, & Rees, 1982).

Molecular Structure Analysis

The molecular structure of compounds similar to Benzenemethanamine, N-ethyl-4-methoxy-, shows significant versatility and complexity. For example, the structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate reveals strong hydrogen bonds playing crucial roles in the crystal packing, with co-crystallized water molecules acting as both strong hydrogen bond donors and acceptors (Yeong, Chia, Quah, & Tan, 2018).

Chemical Reactions and Properties

Benzenemethanamine, N-ethyl-4-methoxy-, and its derivatives undergo various chemical reactions, including skeletal rearrangements and cycloadditions. The methoxy-ester derivative undergoes unimolecular skeletal rearrangement at elevated temperatures, leading to the formation of multiple products from a common intermediate (Bradbury, Gilchrist, & Rees, 1982).

Physical Properties Analysis

The physical properties of Benzenemethanamine, N-ethyl-4-methoxy- derivatives, such as crystallinity and melting points, are influenced by their molecular structures. For instance, the crystal structure of 5-hydroxymethyl-2-methoxyphenol shows that the hydroxymethyl group is twisted significantly from the plane of the benzene ring, affecting its physical properties (Hassan, Ashraf, Seo, Kim, & Kang, 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and selectivity towards specific reactions, are critical in understanding Benzenemethanamine, N-ethyl-4-methoxy-. For example, the methoxycarbonylation of phenylethyne catalyzed by specific catalysts shows high activity and selectivity towards the production of unusual linear products, highlighting the influence of catalysts on the chemical behavior of related compounds (Núñez Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).

Safety And Hazards

Unfortunately, I couldn’t find specific information on the safety and hazards of “Benzenemethanamine, N-ethyl-4-methoxy-” from the web search results.


Future Directions

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Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with substances like “Benzenemethanamine, N-ethyl-4-methoxy-”.


properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGACMXWLAQEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177535
Record name Benzenemethanamine, N-ethyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, N-ethyl-4-methoxy-

CAS RN

22993-76-6
Record name Benzenemethanamine, N-ethyl-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022993766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22993-76-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanamine, N-ethyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of anisaldehyde (15.6 g, 115 mmol) and ethylamine (2.0M in THF, 87 mL, 174 mmol) in 1,2-dichloroethane (450 mL) was added glacial acetic acid (10.0 mL, 174 mmol) under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 30 min and then cooled to 0° C. with ice bath. NaBH(OAc)3 (36.9 g, 174 mmol) was added portionwise and the reaction mixture was stirred at room temperature overnight. The mixture was concentrated and the residue was diluted with a basic solution (10 g NaOH in 100 mL of water) to make the solution slightly basic. This aqueous layer was extracted with ether. The combined extracts were washed with water, brine, dried and concentrated. The residue was chromatographed on silica gel (elution with 5% MeOH in CH2Cl2 and then 50% MeOH in CH2Cl2 containing 4% Et3N) to afford the product (11.2 g, 59% yield) as an oil.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
36.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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